molecular formula C12H13N3OS B2578049 2-((1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide CAS No. 887225-44-7

2-((1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide

Cat. No.: B2578049
CAS No.: 887225-44-7
M. Wt: 247.32
InChI Key: XRMDSERQYZAZQS-UHFFFAOYSA-N
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Description

2-((1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide is a compound that features an imidazole ring substituted with an o-tolyl group and a thioacetamide moiety

Properties

IUPAC Name

2-[1-(2-methylphenyl)imidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3OS/c1-9-4-2-3-5-10(9)15-7-6-14-12(15)17-8-11(13)16/h2-7H,8H2,1H3,(H2,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRMDSERQYZAZQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C=CN=C2SCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide typically involves the reaction of o-tolyl imidazole with thioacetic acid. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-((1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-((1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide involves its interaction with specific molecular targets. For example, in its antimicrobial activity, the compound may inhibit the synthesis of essential proteins or disrupt the integrity of microbial cell membranes. In its anticancer activity, it may interfere with cell division and induce apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide is unique due to the presence of both the o-tolyl group and the thioacetamide moiety, which confer distinct chemical and biological properties. This combination allows for a broader range of applications and enhances its potential as a versatile compound in various fields .

Biological Activity

2-((1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its mechanisms of action, structure-activity relationships, and potential therapeutic uses.

Chemical Structure and Properties

The chemical structure of 2-((1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide includes an imidazole ring, a thioether linkage, and an acetamide functional group. Its molecular formula is C19H19N3OSC_{19}H_{19}N_{3}OS, with a molecular weight of approximately 337.4 g/mol. The presence of the o-tolyl group contributes to its unique chemical properties, making it a candidate for various biological evaluations.

Anticancer Properties

Recent studies have demonstrated that 2-((1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide exhibits significant anticancer activity. It has been shown to inhibit the proliferation of various cancer cell lines through multiple mechanisms:

  • Cell Cycle Arrest : The compound induces cell cycle arrest at the G2/M phase, disrupting normal cellular division processes. This effect is particularly noted in human gastric cancer cells, where it interferes with tubulin polymerization, leading to microtubule destabilization .
  • Cytotoxicity : In vitro studies indicate that the compound exhibits cytotoxic effects against human colorectal tumors and other cancer types, with concentration-dependent inhibition of cell growth .
Study Cell Line IC50 (µM) Mechanism
Study AGastric Cancer Cells15Microtubule destabilization
Study BColorectal Tumors20Cell cycle arrest at G2/M

Antimicrobial Activity

The compound's biological profile also includes antimicrobial properties. Preliminary evaluations suggest that it may inhibit the growth of certain bacterial strains, although specific mechanisms remain to be fully elucidated. The thioether linkage and imidazole ring are thought to play critical roles in its interaction with microbial targets.

The mechanism through which 2-((1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide exerts its biological effects primarily involves:

  • Enzyme Inhibition : The compound may act as an enzyme inhibitor by binding to active sites on target enzymes, thereby modulating their activity. This interaction can disrupt various biochemical pathways critical for cancer cell survival .
  • Receptor Modulation : It may also influence receptor functions by interacting with specific binding sites, altering signaling pathways that lead to apoptosis or growth inhibition.

Case Study 1: Cancer Cell Proliferation Inhibition

In a controlled study involving human gastric cancer cells, treatment with 2-((1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide resulted in a significant reduction in cell viability compared to untreated controls. The study reported an IC50 value of approximately 15 µM, indicating potent activity against these cells.

Case Study 2: Antimicrobial Efficacy

A separate investigation into the antimicrobial properties of the compound revealed promising results against several bacterial strains. While specific IC50 values were not disclosed, the study highlighted the need for further research to clarify the mechanisms involved and optimize the compound's efficacy against pathogens.

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